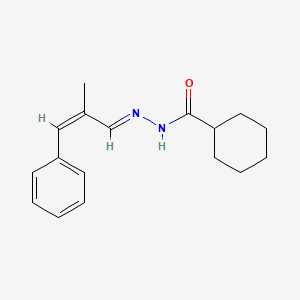![molecular formula C24H19FN4O B12011557 N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-([1,1’-Biphényl]-4-yl)éthylidène)-5-(4-fluorophényl)-1H-pyrazole-3-carbohydrazide est un composé chimique possédant les propriétés suivantes :
Formule linéaire : CHFN
Numéro CAS : 1351485-95-4
Poids moléculaire : 297,379 g/mol
Ce composé appartient à la classe des hydrazides et se caractérise par sa structure unique, qui combine une partie biphényle avec un cycle pyrazole. Sa synthèse et ses applications ont suscité un intérêt scientifique en raison de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse : La voie de synthèse de la N’-(1-([1,1’-Biphényl]-4-yl)éthylidène)-5-(4-fluorophényl)-1H-pyrazole-3-carbohydrazide implique la condensation de précurseurs appropriés. Bien que les détails spécifiques ne soient pas facilement disponibles, les chercheurs utilisent généralement une combinaison de réactifs et de conditions pour obtenir le produit souhaité.
Production industrielle : Malheureusement, les informations concernant les méthodes de production industrielle à grande échelle restent rares. Les chercheurs qui ont fait les premières découvertes ont accès à ce composé dans le cadre d’une collection de produits chimiques rares et uniques .
Analyse Des Réactions Chimiques
Réactivité : N’-(1-([1,1’-Biphényl]-4-yl)éthylidène)-5-(4-fluorophényl)-1H-pyrazole-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Des réactions d’oxydation potentielles pourraient modifier les groupes fonctionnels.
Réduction : Les processus de réduction peuvent modifier les propriétés du composé.
Substitution : Les groupes substituants peuvent être remplacés dans des conditions appropriées.
Réactifs courants : Les réactifs spécifiques utilisés dans ces réactions ne sont pas bien documentés. Les chercheurs exploreraient probablement divers catalyseurs, solvants et réactifs pour réaliser les transformations souhaitées.
Produits principaux : Les produits principaux résultant de ces réactions dépendraient des conditions de réaction spécifiques et des groupes fonctionnels impliqués.
Applications De Recherche Scientifique
N’-(1-([1,1’-Biphényl]-4-yl)éthylidène)-5-(4-fluorophényl)-1H-pyrazole-3-carbohydrazide trouve des applications dans :
Chimie : En tant que bloc de construction pour la conception de nouveaux composés.
Biologie : Utilisation potentielle dans la découverte de médicaments ou en tant que sonde pour les études biologiques.
Médecine : Enquête sur ses propriétés pharmacologiques.
Industrie : Bien que les applications industrielles soient limitées, des recherches supplémentaires pourraient révéler de nouvelles utilisations.
Mécanisme D'action
Le mécanisme précis par lequel ce composé exerce ses effets reste un domaine de recherche active. Les chercheurs exploreraient ses interactions avec les cibles moléculaires et les voies de signalisation.
Comparaison Avec Des Composés Similaires
Bien que des comparaisons détaillées fassent défaut, N’-(1-([1,1’-Biphényl]-4-yl)éthylidène)-5-(4-fluorophényl)-1H-pyrazole-3-carbohydrazide se distingue par sa structure unique. Des composés similaires peuvent inclure d’autres hydrazides ou dérivés du pyrazole.
Rappelez-vous que ces informations sont basées sur les données disponibles et que des recherches supplémentaires pourraient fournir des informations supplémentaires sur ce composé fascinant
Propriétés
Formule moléculaire |
C24H19FN4O |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19FN4O/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)26-29-24(30)23-15-22(27-28-23)20-11-13-21(25)14-12-20/h2-15H,1H3,(H,27,28)(H,29,30)/b26-16+ |
Clé InChI |
CBAQNVJWLKAEPC-WGOQTCKBSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)
![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)
![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

